2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine
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Overview
Description
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine is an organic compound with the molecular formula C14H17N3 It is a derivative of benzene, featuring two amine groups and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine can be achieved through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw material .
Industrial Production Methods
In industrial settings, the compound can be synthesized using a continuous flow process. This method involves the use of a microreactor system to optimize reaction conditions and achieve high yields. For example, a continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a crucial intermediate in the synthesis of various drug candidates.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1,3-diamine: A precursor in the synthesis of 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine.
N-(3-Amino-4-methylphenyl)benzamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry where it serves as a key intermediate in drug synthesis.
Properties
CAS No. |
94213-31-7 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3 |
InChI Key |
KSCQGJYKWUJKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N |
Origin of Product |
United States |
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